The compound is synthesized from various precursors and is classified as a small molecule. It is recognized for its structural features, which include a chloropyrazine moiety and a benzenesulfonamide group. Its DrugBank accession number is DB08134, indicating its relevance in pharmaceutical research .
The synthesis of 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of 6-chloropyrazin-2-amine with benzenesulfonyl chloride under basic conditions. This reaction typically yields the target compound with varying efficiencies depending on the reaction conditions, such as temperature, solvent, and concentration.
The yield of the synthesis can reach up to 85%, with melting points reported between 236–238°C, indicating good purity .
4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The primary mechanism of action for 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is often overexpressed in tumor cells, facilitating their survival under hypoxic conditions by promoting anaerobic glycolysis.
The physical properties of 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide include:
Chemical properties include:
These properties are significant when considering the compound's formulation for therapeutic applications .
4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide has several notable applications:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3